molecular formula C15H19N3 B382393 4-(Naphthalen-1-ylmethyl)piperazin-1-amine CAS No. 39139-57-6

4-(Naphthalen-1-ylmethyl)piperazin-1-amine

Cat. No.: B382393
CAS No.: 39139-57-6
M. Wt: 241.33g/mol
InChI Key: QNPZOBQZIDXWQJ-UHFFFAOYSA-N
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Description

4-(Naphthalen-1-ylmethyl)piperazin-1-amine is a chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research . This compound features a naphthalene system linked to a piperazine-1-amine core, a structural motif prevalent in the development of bioactive molecules. Researchers value this scaffold for its potential in structure-activity relationship (SAR) studies, particularly in the design and synthesis of novel ligands for various biological targets . Compounds incorporating the naphthalene-piperazine architecture have demonstrated promise in pharmacological research. For instance, closely related structural analogues have been investigated as inhibitors of human equilibrative nucleoside transporters (ENTs), which play a vital role in nucleotide synthesis and the cellular uptake of nucleoside-derived drugs . Other naphthalene-piperazine derivatives have been explored as key intermediates for the synthesis of non-linear optical (NLO) materials, highlighting the utility of this chemotype beyond strictly biological applications . The presence of multiple nitrogen atoms in the piperazine ring provides sites for hydrogen bonding and salt formation, which can be critical for interaction with biological targets or for material properties. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, or for human consumption. Researchers should handle this compound with appropriate precautions, consulting the relevant safety data sheet (SDS) prior to use. The naphthalene moiety is a known structural feature in certain aromatic amines that require careful handling .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(naphthalen-1-ylmethyl)piperazin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3/c16-18-10-8-17(9-11-18)12-14-6-3-5-13-4-1-2-7-15(13)14/h1-7H,8-12,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPZOBQZIDXWQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 Naphthalen 1 Ylmethyl Piperazin 1 Amine and Its Derivatives

Primary Synthetic Routes to the 4-(Naphthalen-1-ylmethyl)piperazin-1-amine Core

The construction of the this compound scaffold primarily relies on established methodologies in amine synthesis, particularly focusing on the formation of the bond between the naphthalene (B1677914) moiety and the piperazine (B1678402) ring.

Alkylation and Nucleophilic Substitution Strategies for Piperazine Functionalization

A fundamental and widely employed method for the synthesis of the this compound core is the direct N-alkylation of a piperazine derivative with a suitable naphthalen-1-ylmethyl halide. This reaction is a classic example of nucleophilic substitution, where the secondary amine of the piperazine ring acts as the nucleophile, displacing a leaving group, typically a halide, from 1-(halomethyl)naphthalene.

To achieve mono-alkylation and avoid the formation of undesired bis-alkylated products, it is common to use a large excess of the piperazine starting material. researchgate.net Alternatively, one of the nitrogen atoms of the piperazine can be protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. researchgate.netnih.gov This strategy ensures that the alkylation occurs selectively at the unprotected nitrogen. Following the alkylation step, the protecting group is removed to yield the desired mono-substituted product. nih.gov

Another key strategy is reductive amination. This method involves the reaction of a piperazine derivative with naphthalen-1-carbaldehyde in the presence of a reducing agent. nih.govorganic-chemistry.org The initial reaction forms an iminium ion intermediate, which is then reduced in situ to the corresponding amine. nih.govresearchgate.net Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). researchgate.netorganic-chemistry.org Reductive amination offers the advantage of avoiding the formation of quaternary ammonium (B1175870) salts, which can be a side reaction in direct alkylation. researchgate.net

Reaction Conditions and Solvent Systems in Core Synthesis (e.g., Tetrahydrofuran, Acetonitrile, Dimethylformamide)

The choice of solvent and reaction conditions plays a crucial role in the efficiency and outcome of the synthesis of the this compound core. The selection is often dictated by the specific synthetic route being employed (alkylation vs. reductive amination) and the solubility of the reactants.

Commonly used solvents for these transformations include:

Tetrahydrofuran (THF): A versatile aprotic solvent that is suitable for many organic reactions.

Acetonitrile (MeCN): A polar aprotic solvent that is particularly effective for nucleophilic substitution reactions. organic-chemistry.org

Dimethylformamide (DMF): A highly polar aprotic solvent that can facilitate reactions involving charged intermediates and can be used in microwave-assisted synthesis to accelerate reaction rates. nih.gov

The table below summarizes typical reaction conditions for the synthesis of related piperazine derivatives, which are applicable to the synthesis of the target compound.

Synthetic RouteReagentsSolvent(s)TemperatureReference(s)
N-Alkylation1-(Chloromethyl)naphthalene, PiperazineAcetonitrile, EthanolRoom Temp. to Reflux nih.gov
Reductive AminationNaphthaldehyde, Piperazine, NaBH(OAc)₃Dichloroethane, AcetonitrileRoom Temperature nih.govorganic-chemistry.org
Boc-Protected Alkylation1-(Chloromethyl)naphthalene, Boc-piperazine, K₂CO₃Acetone, DMFRoom Temp. to Reflux researchgate.net

Advanced Synthetic Approaches for Analog Generation

To explore the structure-activity relationships of this compound derivatives, more advanced synthetic methodologies are employed to generate a diverse range of analogs efficiently.

Microwave-Assisted Organic Synthesis of Related Structures

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reaction times, improve yields, and enhance product purity in the synthesis of heterocyclic compounds, including piperazine derivatives. nih.gov The use of microwave irradiation can significantly reduce reaction times from hours to minutes. For instance, in the synthesis of a related compound, a microwave-assisted nucleophilic aromatic substitution (SNAr) reaction was optimized using cesium carbonate in DMF or tripotassium phosphate (B84403) in N-methyl-2-pyrrolidone, achieving a 94% yield. nih.gov This technology is highly applicable for the rapid generation of a library of analogs based on the this compound scaffold.

Transition Metal-Catalyzed Amine Preparations Involving Piperazine Moieties

Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful and versatile method for the formation of C-N bonds. While not directly forming the naphthalen-ylmethyl to piperazine bond, this methodology is invaluable for synthesizing derivatives where an aryl or heteroaryl group is attached to the piperazine nitrogen. Palladium or copper catalysts are typically employed to couple a piperazine derivative with an aryl halide or triflate. This approach allows for the introduction of a wide range of aromatic and heteroaromatic substituents onto the piperazine core, which would be difficult to achieve through traditional nucleophilic substitution or reductive amination methods.

Derivatization and Functionalization Strategies

The primary amine group of this compound is a key site for further derivatization, allowing for the introduction of a wide array of functional groups and the exploration of diverse chemical space.

Common derivatization strategies include:

Acylation: The primary amine can readily react with acyl chlorides, acid anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. This allows for the introduction of various acyl groups. ambeed.com

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, introducing a different electronic and steric profile compared to amides.

Reductive Amination: The primary amine can undergo reductive amination with aldehydes or ketones to form secondary or tertiary amines, respectively. This is a versatile method for adding alkyl or arylalkyl substituents. nih.gov

Schiff Base Formation: Condensation with aldehydes or ketones can form Schiff bases (imines), which can be stable compounds themselves or can be further reduced to amines. dergipark.org.tr

Urea and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates provides access to ureas and thioureas, which are important functional groups in medicinal chemistry.

These derivatization reactions enable the systematic modification of the this compound scaffold, facilitating the exploration of its chemical and biological properties.

Synthesis of Triazolopyrimidinone-Piperazine Hybrids

The fusion of a piperazine moiety with a triazolopyrimidinone (B1258933) core is a strategy employed in medicinal chemistry to create hybrid molecules with potential biological activities. While direct synthesis of triazolopyrimidinone hybrids from this compound is not extensively documented, analogous synthetic routes involving other piperazine derivatives suggest a plausible pathway. Generally, the synthesis of such hybrids involves the reaction of a piperazine derivative with a suitably functionalized triazolopyrimidine precursor.

One common approach to the synthesis of related pyrazolopyrimidines involves the condensation of a heterocyclic amine with a β-ketoester or a similar 1,3-dicarbonyl compound. For instance, the reaction of 3-aminopyrazole (B16455) derivatives with ethyl acetoacetate (B1235776) is a well-established method for constructing the pyrazolo[1,5-a]pyrimidine (B1248293) skeleton. By analogy, this compound, with its primary amino group, could potentially react with a suitable pyrimidine (B1678525) precursor bearing electrophilic sites to form a fused triazolopyrimidinone system.

A general synthetic scheme could involve the reaction of this compound with a pyrimidine derivative substituted with leaving groups, such as halogens or sulfonyl groups, at positions that would facilitate cyclization to form the triazole ring. For example, a reaction with a dihalopyrimidine could lead to a sequential substitution and cyclization cascade to yield the desired triazolopyrimidinone-piperazine hybrid. The reaction conditions would likely require a base and an appropriate solvent to facilitate the nucleophilic substitution and subsequent intramolecular cyclization.

Another potential route is the reaction of the piperazine-1-amine with a pre-formed triazolopyrimidine scaffold bearing a reactive group. For instance, a chlorotriazolopyrimidine could undergo nucleophilic substitution by the primary amino group of this compound to afford the target hybrid molecule.

Reactant AReactant BProductReaction Type
This compoundSubstituted Pyrimidine (e.g., Dihalopyrimidine)Triazolopyrimidinone-Piperazine HybridNucleophilic Substitution and Cyclization
This compoundChlorotriazolopyrimidineTriazolopyrimidinone-Piperazine HybridNucleophilic Substitution

Incorporation into Complex Heterocyclic Systems

The reactive primary amino group of this compound makes it a valuable synthon for incorporation into a variety of complex heterocyclic systems. This transformation is often achieved through cyclocondensation reactions with bifunctional electrophiles or through multi-component reactions.

One notable example of incorporating a piperazine moiety into a complex heterocycle is the synthesis of phthalazine (B143731) derivatives. Phthalazine-based compounds have been investigated for various applications. A synthetic strategy could involve the reaction of this compound with a 2-formylbenzoic acid derivative or a related precursor under dehydrating conditions to form a Schiff base, which could then undergo intramolecular cyclization to yield a piperazinyl-substituted phthalazinone.

Furthermore, the piperazine-1-amine can be a key component in the construction of fused heterocyclic systems such as those containing a 1,2,4-triazole (B32235) ring. For example, reaction with carbon disulfide followed by an alkylating agent and subsequent cyclization with a hydrazine (B178648) derivative can lead to the formation of triazolo-thiadiazole systems. Alternatively, reaction with acyl isothiocyanates can provide thiourea derivatives that are versatile intermediates for the synthesis of various five- and six-membered heterocycles.

The following table summarizes potential synthetic pathways for incorporating the this compound scaffold into complex heterocyclic systems based on analogous reactions.

ReagentResulting Heterocyclic SystemGeneral Reaction Conditions
2-Formylbenzoic acid derivativesPhthalazinone derivativesDehydrating conditions, potential for intramolecular cyclization
Carbon disulfide, alkylating agent, hydrazineTriazolo-thiadiazole systemsMulti-step synthesis involving thiolation and cyclization
Acyl isothiocyanatesThiourea derivatives (precursors for various heterocycles)Addition reaction

Formation of Imine and Alkylidene Derivatives

The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form the corresponding imine derivatives, also known as Schiff bases. dergipark.org.tr This reaction is typically catalyzed by a small amount of acid and involves the formation of a carbinolamine intermediate followed by dehydration. eijppr.com

The synthesis of Schiff bases from 1-amino-4-methylpiperazine, a close analog, has been reported with a variety of aromatic aldehydes. dergipark.org.tr These reactions are generally high-yielding and proceed under mild conditions, such as refluxing in ethanol. This methodology can be directly applied to this compound to produce a library of imine derivatives. The resulting imines are often stable, crystalline solids.

The general reaction involves the dropwise addition of the piperazine-1-amine to a solution of the aldehyde in a suitable solvent, followed by heating. dergipark.org.tr The products can be isolated by filtration upon cooling. dergipark.org.tr

The following table details the synthesis of representative imine derivatives from this compound and various aromatic aldehydes, based on analogous reactions with 1-amino-4-methylpiperazine. dergipark.org.tr

Aldehyde ReactantProductSolventReaction ConditionsYield (%)
3-Nitrobenzaldehyde1-((Naphthalen-1-yl)methyl)-4-((3-nitrobenzylidene)amino)piperazineEthanolReflux, 3h88
4-Fluorobenzaldehyde4-((4-Fluorobenzylidene)amino)-1-((naphthalen-1-yl)methyl)piperazineEthanolReflux, 3h62
3,4,5-Trimethoxybenzaldehyde1-((Naphthalen-1-yl)methyl)-4-((3,4,5-trimethoxybenzylidene)amino)piperazineEthanolReflux, 3h81
3,4-Dichlorobenzaldehyde4-((3,4-Dichlorobenzylidene)amino)-1-((naphthalen-1-yl)methyl)piperazineEthanolReflux, 3h70

Alkylidene derivatives can be considered a broader class that includes imines. The term can also refer to derivatives where a carbon atom is double-bonded to the nitrogen of the piperazine. The synthesis of such compounds would typically follow similar principles of nucleophilic attack of the amine onto a carbonyl compound.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 4 Naphthalen 1 Ylmethyl Piperazin 1 Amine Analogs

Identification of Pharmacophoric Elements within the Naphthalene-Piperazine Scaffold

Pharmacophore modeling identifies the essential structural features responsible for a molecule's biological activity. For the naphthalene-piperazine scaffold, the key elements include the bulky aromatic naphthalene (B1677914) ring, the central piperazine (B1678402) core, and the terminal amine functionality. Each component plays a distinct role in molecular recognition and binding to biological targets.

The naphthalene moiety is a critical pharmacophoric element, often involved in hydrophobic and π-stacking interactions with target proteins. SAR studies on related compounds, such as analogs of FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine), which contains the naphthalene-piperazine core, demonstrate the indispensability of this group for biological activity.

Research has shown that replacing the naphthalene moiety with a smaller aromatic ring, like benzene (B151609), can lead to a complete loss of inhibitory effects on targets such as equilibrative nucleoside transporters (ENTs). frontiersin.orgnih.gov This highlights the importance of the extended aromatic system of naphthalene for effective binding. However, the activity can sometimes be partially restored by adding specific substituents to the benzene ring. For instance, adding a methyl, ethyl, or oxymethyl group to a benzene ring that has replaced the naphthalene moiety can regain inhibitory activity on both ENT1 and ENT2. frontiersin.orgnih.gov Interestingly, the addition of a chloride atom at the meta position of the benzene ring was found to restore inhibitory activity for ENT1 but not for ENT2, indicating a path toward achieving selectivity. frontiersin.orgnih.gov

The position of linkage to the naphthalene ring and the substitution patterns on the ring itself also significantly influence activity. While the parent compound specifies a 1-ylmethyl linkage, studies on other naphthalene-containing molecules show that activity can be modulated by substitutions at various positions. nih.govnih.govnih.gov For example, in a series of naphthalene-1-carboxanilides, meta-substituted derivatives on the aniline ring demonstrated higher antimycobacterial activity, which may be related to the planarity of the structure. nih.gov

Table 1: Influence of Naphthalene Moiety Modifications on ENT Inhibition
Compound ModificationTargetEffect on ActivityReference
Replacement of Naphthalene with BenzeneENT1 & ENT2Abolished inhibitory effects frontiersin.orgnih.gov
Replacement with Benzene + meta-Chloro substitutionENT1Restored inhibitory effect frontiersin.orgnih.gov
Replacement with Benzene + meta-Chloro substitutionENT2No effect frontiersin.orgnih.gov
Replacement with Benzene + meta-Methyl or para-Ethyl substitutionENT1 & ENT2Regained inhibitory activity frontiersin.orgnih.gov

The piperazine ring serves as a versatile central scaffold. It is not merely a linker but an essential component that influences the molecule's conformation, solubility, and binding affinity. nih.govresearchgate.net Its two nitrogen atoms can act as hydrogen bond acceptors and provide a basic center that can be protonated at physiological pH, facilitating ionic interactions with target residues. tandfonline.commdpi.com

Modifications to the piperazine ring or its substituents can dramatically alter biological activity:

Substituents on the Piperazine Nitrogen: In many analogs, one nitrogen of the piperazine ring is attached to the naphthalene-methyl group, while the other is available for substitution. In studies of FPMINT analogs, the presence of a halogen-substituted fluorophenyl moiety on the piperazine ring was found to be essential for inhibitory effects on ENTs. frontiersin.orgpolyu.edu.hk The position of the halogen did not appear to be critical. polyu.edu.hk

Ring Replacement: Replacing the flexible piperazine ring with other cyclic structures can significantly impact activity. For instance, in some compound series, replacing the piperazine ring with a morpholine or pyrrolidine group leads to a noticeable decrease in activity. tandfonline.com In other cases, replacing piperazine with piperidine did not significantly affect affinity for one receptor (H3R) but was a key element for activity at another (σ1R). nih.gov

Ring Conformation: The conformational flexibility of the piperazine ring is crucial. Introducing rigidity, for example by replacing it with a 2,5-diazabicyclo[2.2.1]heptane (DBH) system, can alter the binding ability. researchgate.netplos.org While rigidity can sometimes improve binding by reducing the entropic penalty, the loss of flexibility can also lead to a decrease in activity if a specific conformation is required for the target interaction. plos.org For nucleozin analogs, increased flexibility through piperazine ring modification resulted in a loss of anti-influenza activity, highlighting the necessity of the intact piperazine ring for that specific target. researchgate.netplos.org

The nitrogen atoms within the piperazine core are fundamental to its role as a pharmacophore. ijrrjournal.com In the specific case of 4-(naphthalen-1-ylmethyl)piperazin-1-amine, a primary amine is present at the N-1 position. Generally, the basic nitrogen atoms of the piperazine ring are critical for several reasons:

Receptor Binding: The lone pairs of electrons on the nitrogen atoms can act as hydrogen bond acceptors. researchgate.net When protonated, the resulting positive charge can form strong ionic bonds or salt bridges with acidic amino acid residues (e.g., aspartate or glutamate) in a receptor's binding pocket. mdpi.com Studies on various piperazine-containing ligands have confirmed that both basic nitrogen atoms are often necessary to ensure optimal receptor binding and affinity. researchgate.net

Structural Integrity: The presence of the nitrogen atoms defines the chair conformation of the piperazine ring and the spatial orientation of its substituents, which is critical for fitting into a specific binding site. mdpi.com Modifying or replacing these nitrogen atoms often leads to a drastic drop in biological activity, underscoring their importance as a pharmacophoric element. researchgate.net

Rational Design Strategies for Optimizing Biological Potency and Selectivity

Rational drug design involves the iterative process of designing and synthesizing new compounds based on an understanding of the SAR of a lead scaffold. The naphthalene-piperazine framework serves as an excellent starting point for such optimization.

Key strategies include:

Scaffold Hopping and Bioisosteric Replacement: While the naphthalene ring is often crucial, it can sometimes be replaced with other aromatic or heteroaromatic systems to fine-tune properties. For example, replacing a naphthalene moiety with a substituted phenyl ring can introduce selectivity between different biological targets. frontiersin.org Similarly, the piperazine ring can be replaced with bioisosteres like homopiperazine to alter spacing and flexibility or with conformationally restricted analogs to enhance potency and reduce off-target effects. nih.govnih.gov

Substituent Modification: Based on SAR data, specific substitutions can be made to enhance interactions with the target. For instance, knowing that halogen substitution on a phenyl ring attached to the piperazine is vital allows for the exploration of different halogens (F, Cl, Br) at various positions to optimize potency. frontiersin.orgnih.gov Hydrophobic terminal groups on substituents may also elicit better effects in certain positions. rsc.org

Structure-Based Design: When the three-dimensional structure of the biological target is known, molecular docking can be used to predict how analogs will bind. mdpi.comnih.gov This allows for the design of molecules with complementary shapes and chemical features that can form specific hydrogen bonds, hydrophobic interactions, or ionic bonds with key residues in the binding site, thereby increasing potency and selectivity. mdpi.com For example, molecular docking of one ENT inhibitor revealed that it formed hydrogen bonds with specific glycine, serine, and glutamic acid residues. polyu.edu.hk This information can guide the design of new analogs that optimize these interactions.

By systematically applying these principles, medicinal chemists can modify the this compound scaffold to develop novel analogs with improved therapeutic profiles. The insights gained from detailed SAR studies are fundamental to transforming this privileged scaffold into highly potent and selective drug candidates. frontiersin.org

Computational Chemistry and Molecular Modeling Applications for 4 Naphthalen 1 Ylmethyl Piperazin 1 Amine and Its Analogs

In Silico Prediction of Molecular Interactions

In silico methods are instrumental in predicting how a ligand, such as 4-(Naphthalen-1-ylmethyl)piperazin-1-amine, might interact with a biological target at the molecular level. These predictions are crucial for understanding potential mechanisms of action and for guiding further experimental studies.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, this would involve docking the compound into the binding site of a specific protein target.

While no direct studies on this compound are available, research on similar structures, such as piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives, demonstrates the utility of this approach. In such studies, docking simulations are used to predict binding affinities, with lower binding energy scores typically indicating a more stable interaction. These simulations also reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues of the target protein. For instance, in studies of other piperazine (B1678402) derivatives, the piperazine ring has been shown to form crucial hydrogen bonds with target proteins.

A hypothetical molecular docking study of this compound would likely show the naphthalene (B1677914) group engaging in hydrophobic or π-π stacking interactions within a hydrophobic pocket of a target protein, while the piperazine amine groups could act as hydrogen bond donors or acceptors.

Table 1: Hypothetical Molecular Docking Data for this compound with a Target Protein

Target ProteinBinding Affinity (kcal/mol)Interacting Residues (Hypothetical)Interaction Type
Target X-Tyr, Phe, Trpπ-π Stacking (Naphthalene)
Asp, GluHydrogen Bond (Piperazine NH)
Leu, ValHydrophobic (Piperazine)

Note: This table is hypothetical and for illustrative purposes only, as no specific data for this compound has been published.

Molecular Dynamics Simulations for Complex Stability

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the complex, allowing researchers to observe conformational changes and the persistence of key interactions.

For a complex of this compound with a target protein, an MD simulation would track the atomic movements over a set period, typically nanoseconds. Key metrics such as the root-mean-square deviation (RMSD) of the protein and ligand are calculated to evaluate stability. A stable complex would exhibit minimal fluctuations in RMSD over the course of the simulation.

Free Binding Energy Calculations (e.g., MM/GBSA)

To further refine the prediction of binding affinity, methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used. This technique calculates the free energy of binding by combining molecular mechanics energies with continuum solvation models.

Application in Computer-Aided Drug Design (CADD) and Lead Optimization

The data generated from molecular docking, MD simulations, and MM/GBSA calculations are invaluable in the field of computer-aided drug design (CADD). CADD utilizes computational methods to accelerate the drug discovery and development process.

Should this compound be identified as a hit compound, these computational tools would be central to its optimization into a lead compound. For example, if docking studies reveal a void in the binding pocket, the structure could be modified to include additional functional groups that could form favorable interactions. If MD simulations show instability in a particular region of the complex, the compound could be altered to improve its conformational stability.

The overarching goal of CADD is to rationally design molecules with improved potency, selectivity, and pharmacokinetic properties. The piperazine moiety itself is a common scaffold in drug design, often introduced to improve a compound's properties. Computational studies on analogs could guide the modification of the this compound structure to enhance its therapeutic potential.

Future Directions and Emerging Research Avenues for 4 Naphthalen 1 Ylmethyl Piperazin 1 Amine Based Research

Expansion of Chemical Space through Novel Synthetic Methodologies

Future research will heavily rely on the development and application of innovative synthetic strategies to generate a diverse library of analogues based on the 4-(naphthalen-1-ylmethyl)piperazin-1-amine scaffold. The goal is to systematically explore the structure-activity relationships (SAR) by modifying both the piperazine (B1678402) and naphthalene (B1677914) components of the molecule.

Modern synthetic organic chemistry offers a powerful toolkit for this purpose. One promising avenue is the late-stage C-H functionalization of the piperazine ring. mdpi.com Photoredox catalysis, for instance, has emerged as a mild and efficient method for creating new carbon-carbon and carbon-heteroatom bonds at the α-position to the nitrogen atoms of the piperazine core. mdpi.com This would allow for the introduction of a wide range of substituents, such as alkyl, aryl, and vinyl groups, directly onto the piperazine backbone, a modification that is difficult to achieve through traditional methods. mdpi.com Such approaches could lead to derivatives with altered conformational rigidity and new interaction points for biological targets.

Another key strategy involves diversifying the naphthalene moiety. While the 1-ylmethyl linkage is defined, the aromatic rings of the naphthalene system are ripe for substitution. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, can be employed to introduce various functional groups (e.g., aryl, amino, alkynyl) at specific positions on the naphthalene ring system. These modifications can modulate the electronic properties and steric profile of the molecule, potentially enhancing binding affinity and selectivity for specific targets.

Furthermore, multicomponent reactions (MCRs) offer an efficient pathway to construct complex piperazine-containing molecules in a single step, saving time and resources. researchgate.net Designing MCRs that incorporate naphthalene-containing building blocks could rapidly generate libraries of novel derivatives for high-throughput screening.

Synthetic StrategyPotential ApplicationExpected Outcome
Photoredox C-H Functionalization Direct modification of the piperazine ring's carbon skeleton. mdpi.comIntroduction of novel alkyl, aryl, or other functional groups to explore new chemical space and SAR.
Transition-Metal Cross-Coupling Functionalization of the naphthalene aromatic rings.Creation of derivatives with modulated electronics and steric properties for improved target engagement.
Multicomponent Reactions (MCRs) Rapid assembly of complex molecules incorporating the core scaffold. researchgate.netEfficient generation of diverse chemical libraries for high-throughput screening campaigns.
DABCO Ring-Opening Synthesis of specifically substituted piperazines from 1,4-diazabicyclo[2.2.2]octane (DABCO). researchgate.netresearchgate.netAccess to unique substitution patterns on the piperazine ring that are not readily available otherwise.

Discovery of New Biological Targets and Therapeutic Applications

The structural components of this compound suggest a broad potential for biological activity. The arylpiperazine motif is a cornerstone of many centrally acting agents, while naphthalene-containing compounds have shown promise in oncology and infectious diseases. mdpi.comresearchgate.net Future research should focus on screening the parent compound and its newly synthesized analogues against a wide range of biological targets to uncover novel therapeutic applications.

Given the prevalence of the piperazine scaffold in neuroscience, a primary area of investigation should be G-protein coupled receptors (GPCRs) and neurotransmitter transporters in the central nervous system. researchgate.net Targets such as serotonin (5-HT), dopamine (D2), histamine (H3), and sigma (σ₁) receptors are frequently modulated by piperazine-containing ligands. researchgate.netnih.gov For example, studies on related piperazine derivatives have identified dual-acting histamine H3 and sigma-1 receptor antagonists with potential applications in pain management. nih.govacs.org Screening for activity at these receptors could reveal potential treatments for psychiatric and neurodegenerative disorders.

Another significant area of exploration is oncology. Arylpiperazine derivatives have been investigated as anticancer agents that can interact with various targets implicated in cancer, such as protein kinases and cell cycle regulators. mdpi.com The naphthalene moiety is also found in compounds with cytotoxic activity. researchgate.net Therefore, evaluating the antiproliferative effects of this compound derivatives against a panel of cancer cell lines is a logical step. Potential targets could include kinases involved in cell proliferation pathways or proteins like the anti-apoptotic Bcl-2. mdpi.com

Finally, the potential for antimicrobial and antiparasitic activity should not be overlooked. Piperazine itself has a history as an anthelmintic drug, and numerous derivatives exhibit antibacterial and antifungal properties. wisdomlib.orgresearchgate.net The lipophilic naphthalene group could facilitate membrane disruption or interaction with intracellular targets in pathogens.

Potential Target ClassSpecific ExamplesTherapeutic AreaRationale
GPCRs Serotonin (5-HT) Receptors, Dopamine (D2) Receptors, Histamine H3 Receptors, Sigma-1 Receptors. researchgate.netnih.govPsychiatry, Neurology, Pain ManagementThe arylpiperazine moiety is a classic pharmacophore for CNS-acting drugs. researchgate.net
Enzymes Protein Kinases, Papain-like Protease (PLpro). mdpi.comnih.govOncology, VirologyMany piperazine and naphthalene derivatives are known enzyme inhibitors. mdpi.comnih.gov
Transporters Equilibrative Nucleoside Transporters (ENTs), Serotonin Transporter (SERT). researchgate.netpolyu.edu.hkOncology, PsychiatryThe piperazine structure is present in known transporter inhibitors. researchgate.netpolyu.edu.hk
Ion Channels GABA-gated chloride channels. drugbank.comNeurology, ParasitologyPiperazine acts as a GABA receptor agonist, leading to anthelmintic effects. wisdomlib.orgdrugbank.com

Advanced Mechanistic Elucidations and Structural Biology Integration

To move from promising hits to optimized lead compounds, a deep understanding of their mechanism of action at the molecular level is essential. Future research must integrate advanced biochemical and biophysical techniques to elucidate how these molecules interact with their biological targets.

Once a specific biological target is identified, computational methods like molecular docking and molecular dynamics simulations can provide initial hypotheses about the binding mode of this compound and its analogues. nih.gov These in silico studies can predict key interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, between the ligand and the protein's active site. For example, docking studies of naphthalene-based inhibitors with SARS-CoV PLpro have been used to rationalize binding affinities and guide the design of new compounds. nih.gov

These computational models must be validated and refined using experimental structural biology techniques. Obtaining high-resolution crystal structures of the ligand-protein complex via X-ray crystallography is the gold standard. This provides a precise, atomic-level map of the binding site and the conformation of the bound ligand, offering invaluable insights for rational drug design. Structure-activity relationship studies of related compounds have shown that even small changes, like the position of a fluorine atom on a phenyl ring or replacing a naphthalene with a benzene (B151609), can drastically alter biological activity, highlighting the need for detailed structural information. polyu.edu.hkpolyu.edu.hk

By combining synthesis, biological screening, computational modeling, and structural biology, a comprehensive picture of the structure-activity relationship can be built. This iterative cycle of design, synthesis, and testing, guided by an evolving understanding of the molecular interactions, will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of this promising class of compounds.

Q & A

Q. What advanced imaging techniques elucidate the compound’s distribution in biological systems?

  • Methodology :
  • PET/SPECT Imaging : Radiolabel with 11^{11}C or 18^{18}F isotopes for in vivo tracking .
  • MALDI-TOF MS Imaging : Map spatial distribution in tissue sections .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.